molecular formula C11H13N3O3S B2518441 N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide CAS No. 1311615-23-2

N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide

Cat. No.: B2518441
CAS No.: 1311615-23-2
M. Wt: 267.3
InChI Key: YDHYEFSFKFCDPU-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanomethyl group, a methyl group, and a methylsulfamoyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures (e.g., 70°C) for several hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide derivatives .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as an allosteric activator of human glucokinase, the compound binds to the allosteric site of the enzyme, enhancing its catalytic activity. This interaction is supported by molecular docking studies that predict bonding interactions with residues in the allosteric site of glucokinase . Additionally, the compound’s role as a corrosion inhibitor involves its adsorption on metal surfaces, forming a protective film that prevents corrosion .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-13-18(16,17)10-5-3-4-9(8-10)11(15)14(2)7-6-12/h3-5,8,13H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHYEFSFKFCDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)C(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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